molecular formula C11H14Cl4 B14454048 9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane CAS No. 72853-10-2

9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane

Cat. No.: B14454048
CAS No.: 72853-10-2
M. Wt: 288.0 g/mol
InChI Key: LGGMQJVNMIWJJU-UHFFFAOYSA-N
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Description

9-Chloro-9-(trichloroethenyl)bicyclo[610]nonane is a chemical compound that belongs to the class of bicyclic compounds It consists of a bicyclo[610]nonane framework with a chlorine atom and a trichloroethenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[6.1.0]nonane with trichloroethylene in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or chlorinated derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce dechlorinated bicyclic compounds.

Scientific Research Applications

9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[6.1.0]nonane: A structurally similar compound without the chlorine and trichloroethenyl groups.

    9-Chloro-9-(dichloroethenyl)bicyclo[6.1.0]nonane: A related compound with one less chlorine atom in the trichloroethenyl group.

    9-Bromo-9-(trichloroethenyl)bicyclo[6.1.0]nonane: A brominated analogue of the compound.

Uniqueness

9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, distinguishing it from other similar compounds.

Properties

CAS No.

72853-10-2

Molecular Formula

C11H14Cl4

Molecular Weight

288.0 g/mol

IUPAC Name

9-chloro-9-(1,2,2-trichloroethenyl)bicyclo[6.1.0]nonane

InChI

InChI=1S/C11H14Cl4/c12-9(10(13)14)11(15)7-5-3-1-2-4-6-8(7)11/h7-8H,1-6H2

InChI Key

LGGMQJVNMIWJJU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2C(C2(C(=C(Cl)Cl)Cl)Cl)CC1

Origin of Product

United States

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